molecular formula C20H19N3O5S B2667800 N-(1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1049970-09-3

N-(1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B2667800
CAS No.: 1049970-09-3
M. Wt: 413.45
InChI Key: YMMXHBHLQBWQLJ-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety and a tosylpyrrolidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide typically involves multi-step reactions. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This intermediate can then be further reacted with tosylpyrrolidine carboxamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives with potentially different properties and applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of the compound have been shown to induce apoptosis in cancer cells by targeting specific proteins and pathways involved in cell survival and proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindoline-1,3-dione derivatives, such as:

    Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.

    Pomalidomide: Used in the treatment of multiple myeloma.

    Lenalidomide: Another derivative with applications in cancer therapy.

Uniqueness

N-(1,3-dioxoisoindolin-5-yl)-1-tosylpyrrolidine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-12-4-7-14(8-5-12)29(27,28)23-10-2-3-17(23)20(26)21-13-6-9-15-16(11-13)19(25)22-18(15)24/h4-9,11,17H,2-3,10H2,1H3,(H,21,26)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMXHBHLQBWQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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